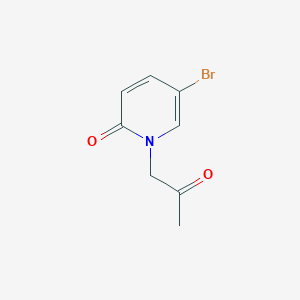

5-bromo-1-(2-oxopropyl)pyridin-2(1H)-one

Description

Pyridin-2(1H)-one derivatives are a prominent class of heterocyclic compounds widely utilized in pharmaceutical and materials science due to their structural versatility and bioactivity. The compound 5-bromo-1-(2-oxopropyl)pyridin-2(1H)-one features a bromine atom at the 5-position and a 2-oxopropyl group at the N1 position. Such modifications are critical for tuning solubility, stability, and biological activity .

Properties

IUPAC Name |

5-bromo-1-(2-oxopropyl)pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-6(11)4-10-5-7(9)2-3-8(10)12/h2-3,5H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHBXDSMXGOYFOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CN1C=C(C=CC1=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1-(2-oxopropyl)pyridin-2(1H)-one typically involves the bromination of 1-(2-oxopropyl)pyridin-2(1H)-one. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of 5-bromo-1-(2-oxopropyl)pyridin-2(1H)-one can be scaled up by optimizing the reaction conditions, such as the concentration of reactants, temperature, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the process. Additionally, purification techniques like recrystallization or column chromatography are used to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

5-bromo-1-(2-oxopropyl)pyridin-2(1H)-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.

Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products

Substitution: Formation of substituted pyridinone derivatives.

Oxidation: Formation of oxo derivatives.

Reduction: Formation of alcohol derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 5-bromo-1-(2-oxopropyl)pyridin-2(1H)-one as an anticancer agent. Research indicates that compounds with similar structures can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.

- Case Study: A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that derivatives of pyridine compounds exhibit cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis through mitochondrial pathways, suggesting that 5-bromo-1-(2-oxopropyl)pyridin-2(1H)-one may share similar properties .

Inhibition of Protein Interactions

The compound has been studied for its ability to inhibit protein-protein interactions, particularly those involving bromodomains. Bromodomains are critical for the recognition of acetylated lysines on histones and play a role in gene regulation.

- Research Insight: A publication from the National Institutes of Health reported that small molecules targeting bromodomains can disrupt the interaction between proteins involved in transcriptional regulation, potentially leading to therapeutic applications in diseases such as cancer .

Building Block for Drug Synthesis

5-Bromo-1-(2-oxopropyl)pyridin-2(1H)-one serves as an important intermediate in the synthesis of more complex pharmaceuticals. Its reactivity allows it to be easily modified to create various derivatives that may possess enhanced biological activity.

| Compound | Synthesis Method | Biological Activity |

|---|---|---|

| 3-(S)-7-bromo-2-(2-oxo-propylamino)-5-pyridin-2-yl-benzodiazepin | Oxidation reaction | Antidepressant effects |

| GSK2801 | Bromodomain inhibition | Selective anticancer activity |

Versatile Reaction Medium

The compound has been utilized in various chemical reactions, including cross-coupling reactions that are essential for constructing complex organic molecules.

Toxicological Studies

Understanding the safety profile of 5-bromo-1-(2-oxopropyl)pyridin-2(1H)-one is crucial for its application in drug development. Preliminary toxicological assessments have indicated low toxicity levels at therapeutic doses, making it a candidate for further development.

Mechanism of Action

The mechanism of action of 5-bromo-1-(2-oxopropyl)pyridin-2(1H)-one involves its interaction with specific molecular targets. The bromine atom and the oxopropyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 5-bromo-1-(2-oxopropyl)pyridin-2(1H)-one with key analogs, focusing on substituent effects, molecular properties, and applications.

Table 1: Structural and Functional Comparison of Pyridin-2(1H)-one Derivatives

Key Observations:

Substituent Effects on Polarity and Reactivity :

- The 2-oxopropyl group in the target compound introduces a ketone, enhancing polarity compared to alkyl (e.g., isopropyl, methyl) or fluorinated (e.g., difluoromethyl) substituents. This may improve aqueous solubility and binding affinity in biological targets .

- Fluorinated analogs (e.g., difluoromethyl) exhibit increased lipophilicity, favoring blood-brain barrier penetration, while bulky groups (e.g., cyclobutylmethyl) may reduce metabolic clearance .

Synthetic Accessibility :

- Pyridin-2(1H)-ones are often synthesized via regioselective functionalization. For example, highlights the use of aldehyde-derived 1,3-enyne acetates to construct pyridin-2(1H)-one cores in high yields . The 2-oxopropyl group could be introduced via ketone-containing alkylation agents or post-synthetic oxidation.

Biological Relevance: 3,5-Disubstituted pyridin-2(1H)-ones (e.g., 3-bromo-5-nitro derivatives) demonstrate potent activity in targeting mechanical allodynia and protein kinase Cγ (PKCγ), suggesting that bromine at position 5 enhances target engagement . notes that substituents on the phenyl ring of pyridin-2(1H)-one derivatives significantly impact inhibitory activity against eIF4A3, underscoring the importance of substituent optimization .

For example, 5-bromo-3-iodopyridin-2(1H)-one mandates first-aid measures for inhalation exposure .

Biological Activity

5-Bromo-1-(2-oxopropyl)pyridin-2(1H)-one, a compound with the molecular formula CHBrNO, has garnered attention for its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent studies.

Chemical Structure and Synthesis

The compound features a pyridine ring substituted with a bromine atom and a ketone group, which contributes to its reactivity and biological activity. The synthesis typically involves the bromination of pyridinones followed by the introduction of the 2-oxopropyl moiety through various organic reactions. The detailed synthetic pathways can vary, but they generally aim to optimize yield and purity for biological testing.

Antimicrobial Activity

One of the prominent areas of research surrounding 5-bromo-1-(2-oxopropyl)pyridin-2(1H)-one is its antimicrobial activity . Studies have shown that derivatives of pyridinones exhibit significant antibacterial and antifungal properties. For instance, compounds structurally related to 5-bromo-1-(2-oxopropyl)pyridin-2(1H)-one have demonstrated superior activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5-Bromo-1-(2-oxopropyl)pyridin-2(1H)-one | Staphylococcus aureus | 12 µg/mL |

| Quinazolinone Derivative | E. coli | 8 µg/mL |

| Pyridinone Analog | Pseudomonas aeruginosa | 16 µg/mL |

Cytotoxicity

In addition to antimicrobial effects, this compound has shown promising cytotoxic activity against cancer cell lines. Research indicates that derivatives can induce apoptosis in cancer cells, making them potential candidates for anticancer therapies. For example, certain analogs have been tested against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer), revealing IC values in the low micromolar range .

Table 2: Cytotoxicity Profiles

| Compound Name | Cell Line | IC (µM) |

|---|---|---|

| 5-Bromo-1-(2-oxopropyl)pyridin-2(1H)-one | HeLa | 10 |

| Quinazolinone Derivative | MCF-7 | 15 |

| Pyridinone Analog | A549 (lung cancer) | 12 |

The biological activity of 5-bromo-1-(2-oxopropyl)pyridin-2(1H)-one can be attributed to several mechanisms:

- Inhibition of DNA Synthesis : Some studies suggest that the compound may interfere with DNA replication in microbial cells.

- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways through mitochondrial dysfunction.

- Enzyme Inhibition : It has been noted for inhibiting specific enzymes that are crucial for bacterial survival.

Case Study 1: Antimicrobial Efficacy

A study conducted by Unnissa et al. focused on synthesizing various quinazolinone derivatives and evaluating their antimicrobial properties. Among these, a derivative closely related to 5-bromo-1-(2-oxopropyl)pyridin-2(1H)-one exhibited a significant zone of inhibition against both gram-positive and gram-negative bacteria .

Case Study 2: Anticancer Potential

In another investigation by Patel et al., derivatives including the target compound were screened for cytotoxic effects against several cancer cell lines. The results indicated that modifications in the side chain significantly affected cytotoxicity, with some derivatives showing promise as potent anticancer agents .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 5-bromo-1-(2-oxopropyl)pyridin-2(1H)-one derivatives?

- Methodological Answer : The compound can be synthesized via multicomponent reactions (MCRs), which efficiently combine salicylaldehydes, malononitrile, and cyclic diketones. For example, describes a one-pot MCR using pyridin-2(1H)-one derivatives and carbonyl compounds, enabling rapid scaffold diversification. Parallel synthetic routes ( ) allow modular substitution at the C-3 and C-4 positions, starting from halogenated nicotinic acid precursors. Key steps include bromination at the pyridine ring and ketone functionalization using acetylating agents (e.g., 3-acetyl-5-bromopyridine derivatives, ). Purification via column chromatography and characterization by /-NMR and HRMS are critical for validation .

Q. How should researchers characterize 5-bromo-1-(2-oxopropyl)pyridin-2(1H)-one using spectroscopic methods?

- Methodological Answer :

- NMR : Analyze -NMR for the pyridinone ring proton (δ 6.5–7.5 ppm) and the 2-oxopropyl group (δ 2.1–2.8 ppm for CH, δ 3.5–4.0 ppm for CH).

- Mass Spectrometry : Confirm molecular weight via HRMS (e.g., [M+H] at m/z 245.01 for CHBrNO).

- IR : Identify carbonyl stretches (C=O at 1650–1700 cm) and hydroxyl groups (if present, 3200–3500 cm).

Advanced Research Questions

Q. How can computational methods guide the design of pyridin-2(1H)-one derivatives for protein interaction studies?

- Methodological Answer : Molecular dynamics (MD) simulations ( ) predict binding modes to target proteins (e.g., survivin dimerization interface). Rigidification strategies, such as tricyclic scaffolds linking pyridinone and aryl groups, enhance binding affinity. Docking studies (e.g., AutoDock Vina) optimize substituent placement at the 5-bromo and 2-oxopropyl positions. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure dissociation constants () .

Q. What strategies mitigate poor pharmacokinetic properties (e.g., P-gp efflux) in pyridin-2(1H)-one derivatives?

- Methodological Answer :

- Polar Surface Area (tPSA) Reduction : Replace polar groups (e.g., 3-cyanophenyl) with lipophilic substituents (e.g., trifluoromethyl) to lower tPSA below 80 Å ( ).

- N-Methylation : Introduce N-methyl groups to decrease hydrogen-bond donors, improving metabolic stability ( ).

- In Vitro Assays : Use Caco-2 monolayers to quantify efflux ratios. Compounds with ratios <2 are prioritized for in vivo PK studies .

Q. How should researchers resolve contradictory bioactivity data across assays?

- Methodological Answer :

- Dose-Response Validation : Replicate assays in triplicate using orthogonal methods (e.g., cell viability vs. enzymatic inhibition).

- Structural Analog Testing : Compare activity of halogenated analogs (e.g., 5-chloro or 5-iodo derivatives, ) to identify substituent-specific effects.

- Proteomic Profiling : Use kinome-wide screening (e.g., KINOMEscan) to rule off-target interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.